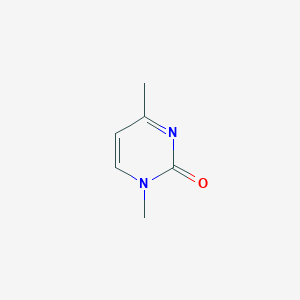

1,4-Dimethylpyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1,4-dimethylpyrimidin-2-one |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-8(2)6(9)7-5/h3-4H,1-2H3 |

InChI Key |

NNSVNLJVWPLJJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)N(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dimethylpyrimidin 2 1h One and Its Derivatives

De Novo Synthesis Approaches to Pyrimidinone Rings

De novo synthesis involves the creation of the fundamental pyrimidinone heterocyclic structure from acyclic precursors. This is typically achieved through condensation reactions that form the requisite carbon-nitrogen bonds to close the ring.

Cyclocondensation Reactions in Pyrimidinone Formation

Cyclocondensation reactions are a cornerstone in pyrimidine (B1678525) chemistry, involving the reaction of a three-carbon component with a urea (B33335) or amidine derivative. A classic and widely used method is the reaction between a β-dicarbonyl compound or its synthetic equivalent and a urea.

For the synthesis of 4-methylpyrimidin-2(1H)-one derivatives, ethyl acetoacetate (B1235776) is a common starting material. The general reaction involves the condensation of ethyl acetoacetate with a urea (to yield a uracil (B121893) derivative) or a thiourea (B124793), followed by further modifications. For instance, the reaction of ethyl acetoacetate with N-methylurea would be a direct approach to forming the N1-methylated pyrimidinone ring.

A general scheme for this synthesis is as follows:

| Reactant 1 | Reactant 2 | Product | Description |

| Ethyl acetoacetate | N-methylurea | 1,4-Dimethyl-3,6-dihydropyrimidin-2(1H)-one | Condensation reaction to form the dihydropyrimidinone ring. |

| 1,4-Dimethyl-3,6-dihydropyrimidin-2(1H)-one | Oxidizing Agent | 1,4-Dimethylpyrimidin-2(1H)-one | Aromatization of the ring to yield the final product. |

Multi-Component Reaction (MCR) Strategies for Pyrimidinone Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial parts of all starting materials. The Biginelli reaction is a paramount example of an MCR used to produce dihydropyrimidinones (DHPMs), which are direct precursors to pyrimidinones (B12756618). growingscience.com

The archetypal Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. smolecule.com To synthesize a precursor for this compound, one could envision a modified Biginelli-type reaction using acetaldehyde, ethyl acetoacetate, and N-methylurea. Subsequent oxidation would lead to the aromatic pyrimidinone.

| Component 1 | Component 2 | Component 3 | Catalyst | Intermediate Product |

| Acetaldehyde | Ethyl acetoacetate | N-Methylurea | Acid (e.g., HCl) | 1,6-Dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

These DHPMs are valuable intermediates that can be further functionalized or aromatized to the desired pyrimidinone structures. growingscience.com

Derivatization and Functionalization of Existing Pyrimidinone Cores

Once the pyrimidinone ring is formed, it can be chemically modified at various positions. The electronic nature of the pyrimidine ring, being π-deficient, largely dictates its reactivity. This deficiency facilitates nucleophilic substitution, particularly at positions 2, 4, and 6, while making electrophilic substitution more challenging unless activating groups are present.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring's electron-deficient character generally resists electrophilic attack. However, the presence of the oxo group in this compound provides some electron-donating character, directing electrophilic substitutions to the C5 position.

Conversely, nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyrimidines, especially when a good leaving group (like a halogen) is present at the C2, C4, or C6 positions. For a pre-existing this compound, introducing a leaving group would be the first step to enable such reactions.

Modification at Exocyclic Positions

Modifications can also be made to the substituent groups attached to the pyrimidinone core. For this compound, the methyl group at the C4 position is a key site for functionalization. This methyl group is activated by the adjacent ring nitrogen and can undergo a variety of reactions.

One common reaction is condensation with aldehydes, such as benzaldehyde, to form a styryl derivative. This reaction expands the carbon framework and introduces new functional groups.

Another potential modification is the oxidation of the C4-methyl group to a carboxylic acid or an aldehyde, providing a handle for further synthetic transformations.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Benzaldehyde | 1-Methyl-4-(2-phenylvinyl)pyrimidin-2(1H)-one | Condensation |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | Oxidation |

Approaches to Halogenated Pyrimidinones

Halogenated pyrimidinones are valuable synthetic intermediates, as the halogen atom can serve as a leaving group for nucleophilic substitution reactions or participate in cross-coupling reactions.

Direct halogenation of the this compound ring would be expected to occur at the C5 position, the most electron-rich carbon, using standard halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). For example, treatment with NCS can yield 5-chloro-1,4-dimethylpyrimidin-2(1H)-one.

Another important method for introducing halogens involves the conversion of the oxo group. The tautomeric equilibrium between the 2-pyrimidone and the 2-hydroxypyrimidine (B189755) allows for reaction with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with a chlorine atom, yielding a 2-chloropyrimidine (B141910) derivative. This 2-chloro substituent is then highly susceptible to nucleophilic displacement.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | N-Chlorosuccinimide (NCS) | 5-Chloro-1,4-dimethylpyrimidin-2(1H)-one | Electrophilic Halogenation |

| 4-Methyl-2-hydroxypyrimidine | POCl₃ | 2-Chloro-4-methylpyrimidine | Chlorination/Dehydration |

Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic methods for producing this compound and its derivatives is a focal point of contemporary organic synthesis, aligning with the principles of green chemistry. These protocols aim to minimize environmental impact by employing eco-friendly catalysts, reducing waste, and utilizing energy-efficient reaction conditions. Key strategies include the use of heterogeneous catalysts, solvent-free reactions, and multicomponent approaches, which offer high atom economy and simplified purification processes.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or its derivatives, stands as a cornerstone for the synthesis of dihydropyrimidinones (DHPMs). dergipark.org.trchemmethod.commdpi.comnih.govmdpi.comnih.gov For the specific synthesis of 1,4-dimethyl-3,4-dihydropyrimidin-2(1H)-one, this would involve the reaction of acetaldehyde, an appropriate β-dicarbonyl compound, and N-methylurea. While specific literature on this exact combination is scarce, the general principles and catalysts used for other DHPMs are directly applicable.

A variety of catalysts have been explored to enhance the efficiency and sustainability of the Biginelli reaction. These include Brønsted and Lewis acids, ionic liquids, and solid-supported catalysts. mdpi.comnih.gov The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.comnih.govresearchgate.netrsc.orgchemicalpapers.com

Solvent-free conditions, often coupled with microwave irradiation, represent another significant advancement in the green synthesis of pyrimidinone derivatives. researchgate.net These methods not only eliminate the need for potentially toxic organic solvents but also often lead to shorter reaction times and higher yields.

The following tables summarize the findings from various studies on the sustainable synthesis of dihydropyrimidinone derivatives, which can be extrapolated for the synthesis of this compound.

| Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Keggin type heteropolyacid (H7[PMo8V4O40]) | Glacial acetic acid/water, reflux, 6 h | High | Green solvent system, more reactive than conventional acids. | dergipark.org.tr |

| p(AMPS) hydrogel | Ethanol (B145695), reflux | Notably abundant | Eco-friendly, reusable catalyst, simplified isolation. | chemmethod.com |

| Brønsted acidic ionic liquid ([C2O2BBTA][TFA]) | Solvent-free, 90 °C, 40 min | Up to 99% | High yields, short reaction times, recyclable catalyst. | mdpi.com |

| Silicotungstic acid on Amberlyst-15 | Solvent-free | High | Heterogeneous, reusable catalyst, easy product recovery. | mdpi.comnih.govresearchgate.net |

| Brønsted acidic ionic liquid ([Btto][p-TSA]) | Solvent-free, 90 °C, 30 min or 30 °C, 10 h | Good | Mild conditions, avoidance of organic solvents and metal catalysts. | nih.gov |

| Boric Acid | Glacial acetic acid | 86-97% | Inexpensive, non-toxic catalyst, excellent yields, short reaction times. | researchgate.net |

| SO3H@imineZCMNPs | Solvent-free, 90 °C | High quantitative | Novel, reusable magnetic nanocatalyst, low catalyst loading. | rsc.org |

| Nickel Nanoparticles | Solvent-free, microwave irradiation | Not specified | Environmentally friendly, rapid synthesis. | researchgate.net |

| Silica-chloride | Solvent-free | High | Effective under solvent-free conditions. | nih.gov |

| D001x7 resin | Ethanol, reflux, 2 h | Up to 92.8% | Reusable catalyst, high yields. | xdhg.com.cn |

| Poly(ferric 2-acrylamido-2-methylpropanesulfonate) (PFAMPS) | Not specified | 70-87% | Heterogeneous, recyclable catalyst with strong Fe3+ chelation. | chemicalpapers.com |

| Parameter | Conditions | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Solvent-free vs. conventional solvents | Solvent-free conditions often lead to cleaner reactions, easier work-up, and reduced environmental impact. | mdpi.comnih.govmdpi.comnih.govrsc.orgresearchgate.netnih.gov |

| Temperature | Room temperature to reflux | Higher temperatures generally reduce reaction times, but milder conditions are preferred for sustainability. Ionic liquids can enable lower reaction temperatures. | nih.gov |

| Catalyst Reusability | Multiple cycles | Heterogeneous and ionic liquid catalysts often demonstrate good reusability without significant loss of activity, enhancing cost-effectiveness and sustainability. | chemmethod.commdpi.comrsc.orgchemicalpapers.comxdhg.com.cn |

| Energy Source | Conventional heating vs. microwave irradiation | Microwave irradiation can significantly shorten reaction times and improve yields. | researchgate.net |

The proposed mechanism for the acid-catalyzed Biginelli reaction generally involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-dicarbonyl enolate and subsequent cyclization and dehydration to yield the dihydropyrimidinone. chemmethod.com The use of N-methylurea in place of urea would lead to the incorporation of a methyl group at the N-1 position of the resulting pyrimidinone ring.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Pyrimidinone Systems

Mechanisms of Heterocyclic Ring Transformations

Pyrimidinone rings can undergo significant structural changes through various transformation reactions, leading to the formation of different heterocyclic systems.

The reaction of pyrimidinone derivatives with hydrazine (B178648) hydrate (B1144303) can lead to either substitution or a complete transformation of the pyrimidine (B1678525) ring. In many cases, hydrazinolysis results in the cleavage of the pyrimidine ring, followed by recyclization to form a new heterocyclic structure, most commonly a pyrazole (B372694) derivative. researchgate.netrsc.orgscispace.com

The reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine hydrate in ethanol (B145695) below 0°C initially yields 4-hydrazino-5-nitropyrimidine. rsc.org However, if an excess of hydrazine hydrate is used at a higher temperature (25°C), the reaction proceeds further to produce 3-amino-4-nitropyrazole. rsc.org This transformation is proposed to occur via a nucleophilic attack of hydrazine at the C6 position, followed by ring opening and subsequent cyclization to the pyrazole ring.

In other instances, particularly with Biginelli pyrimidines that have an ester substitution at the C5 position, a solvent-free reaction with hydrazine hydrate can cause the ring to open, yielding pyrazole, arylidenehydrazines, and urea (B33335) or thiourea (B124793) as separate products. researchgate.net The reaction conditions, such as temperature and the molar ratio of hydrazine, play a critical role in determining the final products. Mild conditions may only lead to the substitution of a leaving group, while harsher conditions often result in ring decomposition and rearrangement. researchgate.net

For example, the hydrazinolysis of certain 2-S-ethylpyrimidin-4-one derivatives with hydrazine hydrate leads to the formation of sulfur-free products, which can then be used as starting materials for the synthesis of various other heterocyclic compounds. nih.gov

The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocyclic systems, including pyrimidines. nih.govwikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a process of ring opening and subsequent ring closure. nih.gov First described for pyrimidines in the mid-1950s, the term "Dimroth rearrangement" was officially coined in 1963. nih.gov

The reaction can be catalyzed by acid or base and is often accelerated by heat or light. nih.gov Several factors influence the course of the Dimroth rearrangement, including the number of nitrogen atoms in the ring, the pH of the medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material and the product. nih.gov For instance, the rearrangement of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines is a classic example that proceeds under the action of a base. nih.gov

The accepted mechanism for the Dimroth rearrangement under acidic conditions involves the protonation of a ring nitrogen atom, which facilitates the opening of the ring to form an intermediate. nih.gov This is followed by tautomerization and rotation, leading to a new ring closure and subsequent deprotonation to yield the isomerized product. nih.gov

Other rearrangement reactions have also been observed for pyrimidinone derivatives. For example, spiro derivatives of quinazolin-4(3H)-ones undergo a novel rearrangement under the conditions of the Vilsmeier-Haack reaction, leading to the formation of 1-cycloalkenyl-substituted quinazolin-4(1H)-ones. scispace.com

| Rearrangement Type | Description | Key Factors |

| Dimroth Rearrangement | Isomerization involving the transposition of endocyclic and exocyclic heteroatoms via ring opening and closure. nih.govwikipedia.org | pH, temperature, light, substituents, thermodynamic stability. nih.gov |

| Vilsmeier-Haack Rearrangement | Rearrangement of spiro derivatives of quinazolin-4(3H)-ones using a formylating reagent. scispace.comepa.gov | Reaction temperature and time. scispace.com |

| Boekelheide Rearrangement | Acetic anhydride-promoted reaction of a pyrimidine N-oxide to a 4-acetoxymethyl-substituted pyrimidine. fu-berlin.de | Reaction conditions can lead to side products, indicating possible radical intermediates. fu-berlin.de |

Nucleophilic and Electrophilic Reactivity Patterns of Pyrimidinones (B12756618)

The reactivity of the pyrimidine ring is dictated by the presence of two electronegative nitrogen atoms, which makes the ring electron-deficient or π-deficient. wikipedia.orgbhu.ac.in This electronic characteristic significantly influences its susceptibility to nucleophilic and electrophilic attack.

In general, pyrimidines are resistant to electrophilic aromatic substitution. The nitrogen atoms decrease the electron density of the ring, and under the acidic conditions often required for electrophilic substitution, they are protonated, which further deactivates the ring. bhu.ac.in When electrophilic substitution does occur, it is favored at the C5 position, which is the least electron-deficient position in the ring. wikipedia.orgslideshare.net The presence of activating groups, such as the carbonyl group in pyrimidones, can facilitate electrophilic attack. For example, 2-pyrimidone can be nitrated to afford nitropyrimidone. bhu.ac.in

Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. wikipedia.org Nucleophilic attack occurs preferentially at the C2, C4, and C6 positions, as the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be effectively delocalized over the nitrogen atoms. bhu.ac.instackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the substitution reaction. stackexchange.com Leaving groups at these positions are readily displaced by a variety of nucleophiles.

For 1,4-dimethylpyrimidin-2(1H)-one, the C6 position is particularly activated towards nucleophilic attack due to the adjacent carbonyl group and the N1-methyl group.

| Position | Reactivity Type | Explanation |

| C2, C4, C6 | Nucleophilic Substitution | These positions are electron-deficient, and the intermediate formed upon nucleophilic attack is stabilized by the delocalization of the negative charge onto the ring nitrogen atoms. bhu.ac.instackexchange.com |

| C5 | Electrophilic Substitution | This position is the most electron-rich in the pyrimidine ring. Electrophilic attack is still difficult unless activating groups are present. wikipedia.orgslideshare.net |

Tautomerism in Pyrimidinone Structures

Tautomerism, the phenomenon of isomers interconverting through a chemical reaction, is a fundamental characteristic of pyrimidinone structures. acs.org The most common form is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.

The tautomeric equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms has been extensively studied using both experimental techniques and theoretical calculations. chemicalbook.comresearchgate.netnih.govnih.gov Structures like this compound exist predominantly in the keto form.

Experimental studies, including ¹H NMR and UV spectroscopy, have been employed to determine the position of the tautomeric equilibrium. acs.orgresearchgate.net For example, in ureidopyrimidinone (UPy) systems, ¹H NMR spectroscopy in CDCl₃ can distinguish between the keto and enol tautomers based on the chemical shifts of the NH protons. acs.org

Theoretical investigations using quantum chemical methods, such as the semi-empirical MNDO method and ab initio calculations (e.g., HF/6-31G, MP2/6-31G), have provided valuable insights into the relative stabilities of the tautomers. chemicalbook.com These computational studies consistently conclude that for isolated pyrimidinone and its analogs, the keto form is the most stable structure. chemicalbook.com The introduction of a nitrogen atom into the ring of 2-pyridone to form 4(3H)-pyrimidinone shifts the tautomeric equilibrium towards the ketonic form. nih.gov

The energy barrier for intramolecular proton migration is generally high. chemicalbook.com However, the presence of water molecules can facilitate the proton transfer by forming hydrogen-bonded bridges, which significantly lowers the activation energy of the tautomerization process. chemicalbook.comresearchgate.net

| Method | Key Findings | References |

| ¹H NMR Spectroscopy | Can distinguish and quantify the proportion of keto and enol tautomers in solution based on distinct proton signals. acs.org | acs.org |

| UV Spectroscopy | The absorption patterns of N- and O-methylated model compounds can be used to identify the predominant tautomeric form. researchgate.net | researchgate.net |

| Quantum Chemical Calculations | Consistently show the keto form of pyrimidinones to be more stable than the enol form in the gas phase and in solution. chemicalbook.comresearchgate.netnih.gov | chemicalbook.comresearchgate.netnih.gov |

The nature and position of substituents on the pyrimidinone ring can significantly influence the tautomeric equilibrium. ed.govnih.gov Both electronic and steric effects of the substituents play a role in determining the relative stability of the keto and enol forms. rsc.orgnih.gov

Electron-withdrawing groups tend to strengthen the intramolecular hydrogen bond in the enol form, thereby shifting the equilibrium towards the enol tautomer. nih.gov Conversely, electron-donating groups can weaken this hydrogen bond, favoring the keto form. nih.gov In a study of β-diketones, it was found that electron-donating and electron-withdrawing substituents could be used to elucidate the nature of the keto-enol equilibria. ed.gov

Steric hindrance is another crucial factor. rsc.orgnih.gov In a study on Passerini and Ugi adducts, the difference in tautomeric equilibrium was attributed more to steric reasons than to electronic factors. nih.gov Bulky substituents can destabilize one tautomer relative to the other, thus shifting the equilibrium.

For adenine (B156593) and purine (B94841) derivatives, theoretical studies have shown that the stability of the various tautomers is strongly dependent on the electronic properties of the substituents at different positions on the ring. nih.gov For example, the relative energies of the tautomers change significantly with the introduction of nitro or amino groups. nih.gov Similarly, for pyridone C-nucleosides, the introduction of a fluorine atom was found to shift the equilibrium towards the lactim (enol) form. researchgate.net

Stereochemical Aspects of Pyrimidinone Reactions

The stereochemistry of reactions involving the pyrimidinone core is a critical aspect of their synthetic utility, enabling the construction of complex, three-dimensional molecular architectures with a high degree of control. The ability to dictate the spatial arrangement of substituents around the pyrimidinone ring is paramount for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activities or physical properties. Key stereochemical considerations in pyrimidinone chemistry include diastereoselective and enantioselective transformations, often achieved through the use of chiral auxiliaries, catalysts, or reagents.

A prominent example of stereocontrol in pyrimidinone synthesis is the Biginelli reaction, a multicomponent condensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). taylorandfrancis.comwikipedia.org The reaction creates a new stereocenter at the C4 position of the pyrimidinone ring. youtube.com Consequently, significant research has focused on developing enantioselective versions of this reaction. google.com Chiral Brønsted acids, Lewis acids, and organocatalysts have been employed to induce facial selectivity in the initial iminium ion formation and subsequent nucleophilic attack, leading to the formation of one enantiomer in preference to the other. youtube.comgoogle.com For instance, chiral phosphoric acids have been successfully used as organocatalysts in the transfer hydrogenation of 2-hydroxypyrimidines to furnish chiral 3,4-dihydropyrimidin-2(1H)-ones with excellent yields and high enantioselectivities (up to 99% ee). researchgate.net

The diastereoselectivity of pyrimidinone reactions is also a subject of intensive study. In the synthesis of tetrahydropyrimidinone derivatives, high diastereoselectivity has been achieved in one-pot methods. For example, the reaction of a vinyl arene and formaldehyde (B43269) using a tartaric acid–dimethylurea melt can produce tetrahydropyrimidinones with a high degree of diastereoselectivity. rsc.org

Furthermore, pyrimidinone scaffolds themselves can serve as effective chiral auxiliaries to direct the stereochemical course of reactions. wikipedia.orgsigmaaldrich.com A notable application is the use of (S)-4-isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one as a chiral auxiliary in asymmetric aldol (B89426) and alkylation reactions. acs.orgnih.gov The generation of titanium and lithium enolates from N-acylated derivatives of this pyrimidinone allows for highly stereoselective carbon-carbon bond formation. acs.orgacs.org

In titanium-mediated aldol reactions of N-propionyl pyrimidinone derivatives, a high preference for the syn-aldol product is observed. acs.org This selectivity is rationalized by a chelated six-membered chair-like transition state, where the titanium coordinates to both the enolate and the aldehyde, leading to a rigid and predictable stereochemical outcome. acs.org Conversely, the use of lithium enolates in these reactions predominantly yields the anti-aldol diastereomer, proceeding through a non-chelated boat-like transition state. acs.org

The diastereoselectivity of these aldol reactions is summarized in the table below:

| Aldehyde | Metal Enolate | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | Titanium | >95:5 | 85 |

| Benzaldehyde | Titanium | >95:5 | 82 |

| Isobutyraldehyde | Lithium | <5:95 | 88 |

| Benzaldehyde | Lithium | <5:95 | 85 |

Table 1: Diastereoselectivity in Aldol Reactions of an N-Propionyl-tetrahydropyrimidinone Chiral Auxiliary. Data sourced from Chouhan et al. (2012). acs.org

Similarly, high levels of diastereoselectivity are achieved in the alkylation of the lithium enolate of the N-acetylated pyrimidinone auxiliary with various alkyl halides. The stereochemical outcome is dictated by the approach of the electrophile to the enolate, which is shielded by the bulky isopropyl group of the chiral auxiliary. acs.org

The results for the diastereoselective alkylation are presented in the following table:

| Alkylating Agent | Diastereomeric Ratio | Yield (%) |

| Benzyl bromide | >95:5 | 92 |

| Methyl iodide | >95:5 | 95 |

| Allyl bromide | >95:5 | 90 |

Table 2: Diastereoselective Alkylation of an N-Acetyl-tetrahydropyrimidinone Chiral Auxiliary. Data sourced from Chouhan et al. (2012). acs.org

These examples underscore the versatility of the pyrimidinone scaffold in stereoselective synthesis. The ability to achieve high levels of both enantioselectivity and diastereoselectivity through various strategies highlights the importance of stereochemical considerations in the design and synthesis of novel pyrimidinone-based compounds.

Advanced Spectroscopic and Structural Characterization in Pyrimidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 1,4-Dimethylpyrimidin-2(1H)-one. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

For instance, in the ¹H NMR spectrum of a related compound, 1,4-dimethylbenzene, the protons of the two methyl groups are chemically equivalent due to the molecule's symmetry and thus show a single signal. docbrown.info Similarly, the four aromatic protons also exhibit chemical equivalence. docbrown.info The integration of the peak areas in a ¹H NMR spectrum provides the ratio of the number of protons in each unique chemical environment. docbrown.info

In a more complex example, the ¹H NMR spectrum of 2,2-dimethyl-1-propanol, distinct signals are observed for the hydroxyl proton, the two protons on the carbon adjacent to the oxygen, and the nine equivalent protons of the three methyl groups. youtube.com The chemical shift, reported in parts per million (ppm), is a key parameter that indicates the electronic environment of the nucleus. docbrown.info Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton signal set to 0.0 ppm. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Data for Pyrimidinone-Related Structures

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 5-Benzoyl-1,3,6-trimethyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | CDCl₃ | 1.80 (s, 3H), 3.0 (s, 3H), 3.24 (s, 3H), 5.55 (s, 1H), 7.35–7.42 (m) rsc.org | Not available |

| Ethyl 4-(4-chlorophenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 1.24 (t, 3H), 2.47 (s, 3H), 2.89 (s, 3H), 3.25 (s, 3H), 4.09–4.17 (m, 2H), 5.20 (s, 1H), 7.07–7.12 (m, 2H), 7.39–7.43 (m, 2H) rsc.org | 14.3, 16.7, 31.2, 34.5, 60.3, 60.4, 103.2, 121.8, 128.4, 131.8, 140.1, 149.6, 153.7, 165.8 rsc.org |

| Ethyl 1,3,6-trimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 1.20 (t, 3H), 2.38 (s, 3H), 4.08–4.15 (m, 2H), 5.51 (d, 1H), 7.47 (d, 2H), 7.92 (s, 1H), 8.17 (d, 2H), 8.27 (s, 1H) rsc.org | 14.2, 18.6, 55.4, 61.0, 102.2, 124.3, 127.8, 128.4, 143.7, 147.8, 148.9, 164.9 rsc.org |

Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. huji.ac.illibretexts.org These experiments add a second frequency dimension to the NMR spectrum, which helps to resolve overlapping signals that can be present in complex 1D spectra. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. quizlet.comyoutube.com The resulting 2D spectrum shows cross-peaks between the signals of coupled protons. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation technique that shows which protons are directly attached to which carbon atoms. quizlet.comyoutube.com This is invaluable for assigning carbon signals in the ¹³C NMR spectrum. huji.ac.il The experiment transfers polarization from the more sensitive ¹H nucleus to the less sensitive ¹³C nucleus, enhancing the signal of the latter. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comnih.gov This is crucial for piecing together the carbon skeleton of a molecule and for identifying quaternary carbons (carbons with no attached protons). uky.edu A variation known as i-HMBC can help differentiate between two-bond and longer-range correlations by detecting isotope shifts. nih.gov

The combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its derivatives, leading to a definitive structural confirmation in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and providing insights into its conformational properties. scirp.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for qualitative analysis. For example, the carbonyl (C=O) stretching vibration in pyrimidinone derivatives is a strong and readily identifiable peak. In a study of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the carbonyl stretching frequency was observed to decrease in a polar solvent like water, indicating changes in the electronic environment of the C=O group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The vibrational spectra of pyrimidinone derivatives can be complex, and computational methods, such as Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational bands. nih.gov By comparing the experimentally observed frequencies with the calculated frequencies, a detailed understanding of the vibrational modes of the molecule can be achieved.

Table 2: Characteristic IR Absorption Frequencies for Pyrimidinone-Related Structures

| Compound | Functional Group | Characteristic Frequency (cm⁻¹) | Reference |

| 5-Benzoyl-1,3,6-trimethyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | C=O | 1667 | rsc.org |

| Ethyl 4-(4-chlorophenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C=O | 1684 | rsc.org |

| Ethyl 1,3,6-trimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C=O | 1705 | rsc.org |

| Pyrimidine-2-thiol derivative | S-H | 2200 | rjpbcs.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

For pyrimidinone systems, UV-Vis spectroscopy can be used to study the π-electron system and the effects of substituents on the electronic properties. The position and intensity of the absorption bands can provide insights into the extent of conjugation and the presence of chromophores within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net In a mass spectrometer, a molecule is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.org The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable clues about the structure of the molecule. researchgate.net The fragmentation of pyrimidinethiones, for example, often involves the decomposition of the heterocyclic rings connected to the pyrimidine (B1678525) core. researchgate.net

Table 3: Mass Spectrometry Data for Pyrimidinone-Related Structures

| Compound | Ionization Method | Molecular Formula | Calculated m/z | Found m/z |

| Ethyl 4-(4-bromophenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HRMS | C₁₆H₁₉BrN₂O₃ | 366.0579 (M⁺) | 366.0575 |

| Ethyl 4-(4-methoxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HRMS | C₁₇H₂₂N₂O₄ | 318.1580 (M⁺) | 318.1577 |

| Ethyl 1,3,6-trimethyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HRMS | C₁₆H₂₁N₂O₃ | 289.1552 (M⁺+1) | 289.1561 |

| Ethyl 1,3,6-trimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HRMS | C₁₄H₁₆N₃O₄S | 322.0862 (M⁺+1) | 302.0859 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn allows for the determination of the exact positions of all the atoms in the molecule.

For 4,6-Dimethylpyrimidin-2(1H)-one, a crystal structure analysis revealed its co-crystallization with urea (B33335) and water. nih.gov In the crystal lattice, the molecules are interconnected through a network of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds, forming a three-dimensional framework. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions and the packing of molecules in the solid state.

Table 4: Crystallographic Data for 4,6-Dimethylpyrimidin-2(1H)-one–urea–water (1/1/1)

| Parameter | Value |

| Molecular Formula | C₆H₈N₂O·CH₄N₂O·H₂O |

| Molecular Weight (Mr) | 202.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1246 (5) |

| b (Å) | 8.4062 (5) |

| c (Å) | 8.9268 (9) |

| α (°) | 105.007 (3) |

| β (°) | 103.857 (3) |

| γ (°) | 114.379 (2) |

| Volume (ų) | 493.05 (7) |

| Z | 2 |

| Data obtained at a temperature of 293(2) K using Mo Kα radiation. nih.gov |

Analysis of Bond Lengths, Angles, and Dihedral Angles

The precise measurement of a molecule's geometric parameters—bond lengths, bond angles, and dihedral angles—is fundamental to understanding its chemical nature. This data, typically obtained through single-crystal X-ray diffraction, provides a static snapshot of the molecule in the solid state. libretexts.org These experimental values can be complemented by theoretical calculations using methods like Density Functional Theory (DFT), which can predict these parameters for an isolated molecule in the gas phase. researchgate.net A comparison between experimental and theoretical data offers a deeper understanding of the molecule's electronic structure and the effects of intermolecular forces in the crystal lattice.

Bond Lengths are the average distances between the nuclei of two bonded atoms. They are indicative of bond order (single, double, triple) and the hybridization of the atoms involved. For a pyrimidinone ring, the C=O double bond is expected to be significantly shorter than the C-N single bonds within the ring. The lengths of the C-C and C-N bonds in the ring can reveal the extent of electron delocalization or aromaticity. For instance, the C4-N3 and C6-N1 bonds might exhibit partial double bond character.

Bond Angles are the angles formed between three connected atoms. They are primarily determined by the hybridization of the central atom and are described by Valence Shell Electron Pair Repulsion (VSEPR) theory. libretexts.org In a pyrimidinone ring, most atoms are sp² hybridized, leading to expected bond angles of around 120°. However, deviations from this ideal angle can indicate ring strain or steric hindrance from substituents, such as the methyl groups in this compound.

Dihedral Angles (or torsion angles) describe the rotation around a chemical bond and define the conformation of a molecule. nih.gov They are crucial for understanding the three-dimensional shape and potential steric interactions. In the case of the pyrimidinone ring, dihedral angles would determine its planarity. A near-zero dihedral angle across the ring atoms would indicate a planar structure, which is common for aromatic or highly conjugated systems.

The table below illustrates the type of data that would be generated from a crystallographic analysis of a pyrimidinone derivative. Note: The following data is representative and not the experimental data for this compound.

Interactive Data Table: Representative Geometric Parameters for a Pyrimidinone Ring

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C2=O2 | 1.23 | - | - |

| Bond Length | N1-C2 | 1.38 | - | - |

| Bond Length | N1-C6 | 1.36 | - | - |

| Bond Length | C5-C6 | 1.34 | - | - |

| Bond Length | C4-C5 | 1.43 | - | - |

| Bond Length | N3-C4 | 1.37 | - | - |

| Bond Length | C2-N3 | 1.39 | - | - |

| Bond Angle | N1-C2-N3 | - | 116.0 | - |

| Bond Angle | C2-N3-C4 | - | 124.0 | - |

| Bond Angle | N3-C4-C5 | - | 115.0 | - |

| Bond Angle | C4-C5-C6 | - | 120.0 | - |

| Bond Angle | C5-C6-N1 | - | 122.0 | - |

| Bond Angle | C6-N1-C2 | - | 123.0 | - |

| Dihedral Angle | C6-N1-C2-N3 | - | - | -1.5 |

| Dihedral Angle | N1-C2-N3-C4 | - | - | 1.2 |

| Dihedral Angle | C2-N3-C4-C5 | - | - | -0.8 |

Polymorphic Forms and Crystal Habit Analysis

The solid-state structure of a compound is not always singular. Many molecules can crystallize into multiple, distinct solid forms known as polymorphs. nih.gov Polymorphism is of immense importance, particularly in the pharmaceutical industry, as different polymorphs of the same active ingredient can exhibit different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. researchgate.net

Polymorphism Analysis involves the systematic search for and characterization of different crystalline forms. rsc.org The discovery of polymorphs often involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, pressures). rsc.org Once obtained, these forms are characterized using a suite of analytical techniques:

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying polymorphs. Each crystalline form has a unique crystal lattice, which results in a distinct diffraction pattern, acting as a "fingerprint" for that polymorph.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions, such as melting or the conversion from one polymorph to another, which occur at different temperatures and with different enthalpies for each form.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is particularly useful for distinguishing between anhydrous polymorphs and solvates or hydrates, which will lose solvent or water molecules upon heating.

Spectroscopy (FT-IR, Raman): Vibrational spectroscopy can differentiate polymorphs because the different crystal packing and intermolecular interactions in each form lead to subtle shifts in the vibrational frequencies of the molecule's bonds.

Crystal Habit refers to the external morphology or shape of a crystal. nih.gov Unlike polymorphism, which relates to the internal crystal lattice, habit describes the macroscopic appearance (e.g., needles, plates, blocks). The habit is determined by the internal crystal structure and the conditions of crystallization, such as the solvent used, the rate of cooling, and the presence of impurities. nih.gov Different crystal habits of the same polymorph can have different processing characteristics, such as flowability and compressibility, which are critical for manufacturing processes like tableting. nih.gov Analysis is typically performed using microscopy techniques, such as optical microscopy and Scanning Electron Microscopy (SEM).

The table below outlines the analytical techniques used to investigate polymorphism and crystal habit.

Interactive Data Table: Techniques for Solid-State Characterization

| Analysis Type | Technique | Information Obtained |

| Polymorphism | Powder X-ray Diffraction (PXRD) | "Fingerprint" diffraction pattern for each crystal form. |

| Polymorphism | Differential Scanning Calorimetry (DSC) | Melting points, phase transition temperatures, and enthalpies. |

| Polymorphism | Thermogravimetric Analysis (TGA) | Mass loss upon heating, distinguishes solvates/hydrates. |

| Polymorphism | FT-IR/Raman Spectroscopy | Differences in vibrational spectra due to intermolecular interactions. |

| Crystal Habit | Optical/Scanning Electron Microscopy | Visual determination of crystal shape and size. |

Theoretical and Computational Chemistry Applied to 1,4 Dimethylpyrimidin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energy of 1,4-Dimethylpyrimidin-2(1H)-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. nih.govpsu.edu DFT methods, particularly using functionals like B3LYP, are employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. nih.govpsu.edu For pyrimidine derivatives, DFT calculations have been successfully used to determine structural parameters, thermodynamic properties, and the highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap. nih.govpsu.edu These studies show a strong correlation between theoretically calculated parameters and experimental data, validating the use of DFT for predicting the behavior of related compounds like this compound. nih.govpsu.edu The application of DFT can elucidate the electronic structure, charge distribution, and reactivity, offering a microscopic understanding of the molecule's characteristics. irjweb.com

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to studying molecular systems. For pyrimidine, ab initio calculations have been utilized to investigate vibronic coupling in its triplet states, demonstrating the power of these methods in understanding complex electronic phenomena. researchgate.net While computationally more intensive than DFT, ab initio methods can offer a higher level of theoretical accuracy for electronic structure and energy calculations.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, DFT calculations, often with the B3LYP functional and a basis set like 6-311G(d,p), are used to predict the most stable three-dimensional structure. nih.govpsu.edu The optimization process yields key geometrical parameters such as bond lengths and bond angles. For pyrimidine derivatives, a good agreement between DFT-calculated geometries and those determined by X-ray crystallography has been observed. nih.govpsu.edu

Conformational analysis for a relatively rigid molecule like this compound primarily involves the orientation of the methyl groups. However, the pyrimidine ring itself has limited conformational flexibility.

Below is a table of representative optimized geometrical parameters for a related dimethylpyrimidine derivative, calculated using DFT, which provides an estimation of the expected values for this compound. nih.govpsu.edu

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | N1-C2 | 1.38 |

| C2-N3 | 1.39 | |

| N3-C4 | 1.35 | |

| C4-C5 | 1.42 | |

| C5-C6 | 1.36 | |

| C6-N1 | 1.37 | |

| Bond Angle | C6-N1-C2 | 121.5 |

| N1-C2-N3 | 117.0 | |

| C2-N3-C4 | 120.8 | |

| N3-C4-C5 | 122.1 | |

| C4-C5-C6 | 116.5 | |

| C5-C6-N1 | 122.1 |

Electronic Structure Investigations

The study of the electronic structure of this compound is crucial for understanding its reactivity and spectroscopic properties. Computational methods provide detailed information on the distribution and energies of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. aimspress.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For many heterocyclic compounds, the HOMO-LUMO gap is calculated to be in the range of 4-5 eV. irjweb.comaimspress.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack. irjweb.com

The table below shows typical HOMO, LUMO, and energy gap values for related heterocyclic compounds, calculated using DFT, which can be considered representative for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.3 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.5 |

The distribution of electron density in a molecule can be quantified by calculating the partial charges on each atom. The Mulliken atomic charge analysis is a common method used in computational chemistry to assign these charges based on the molecule's electronic wavefunction. epstem.net These charges are instrumental in understanding the molecule's electrostatic potential and identifying reactive sites.

In this compound, the nitrogen and oxygen atoms are expected to have negative Mulliken charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbon atoms bonded to these heteroatoms are likely to carry positive charges, rendering them susceptible to nucleophilic attack. irjweb.com

The following table presents representative Mulliken atomic charges for the atoms in the pyrimidine ring, based on calculations for similar structures.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N1 | -0.40 |

| C2 | +0.35 |

| N3 | -0.43 |

| C4 | +0.25 |

| C5 | -0.20 |

| C6 | +0.15 |

| O (on C2) | -0.55 |

Computational Studies of Reaction Mechanisms and Transition States

The study of reaction mechanisms at a computational level is crucial for understanding how molecules like this compound are formed and how they might react with other chemical species. This involves mapping the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Computational approaches, such as Density Functional Theory (DFT) and ab initio methods, are employed to calculate the energies of these species. mdpi.comresearchgate.net The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier that must be overcome for a reaction to proceed. researchgate.net Locating and characterizing these transient structures is a key focus of computational reaction mechanism studies. For instance, in the synthesis of pyrimidinone derivatives, computational methods can model the step-by-step process of bond formation and cleavage. banglajol.infochemicalbook.com This can involve identifying key intermediates and calculating the activation energies for each step, which helps in predicting the most likely reaction pathway. chemicalbook.comnih.gov

The analysis of reaction mechanisms can be further refined by examining the intrinsic reaction coordinate (IRC), which traces the lowest energy path from the transition state to the reactants and products, confirming the connection between these stationary points. mdpi.com Such detailed computational analysis provides a molecular-level understanding of reaction kinetics and thermodynamics.

Theoretical Insights into Tautomeric Stability and Interconversion

Tautomerism, the interconversion of structural isomers through proton transfer, is a fundamental property of many heterocyclic compounds, including pyrimidinones (B12756618). This compound can theoretically exist in different tautomeric forms, and computational chemistry is instrumental in determining their relative stabilities and the energy barriers for their interconversion.

DFT calculations are a common tool for investigating tautomeric equilibria. sigmaaldrich.comsigmaaldrich.com By calculating the Gibbs free energies of different tautomers, researchers can predict which form is most stable under specific conditions, such as in the gas phase or in different solvents. sigmaaldrich.com For pyrimidinone systems, the keto-enol tautomerism is of particular interest. sigmaaldrich.com The relative stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent, which can be modeled using continuum solvation models or by including explicit solvent molecules in the calculations. sigmaaldrich.comscbt.com

Computational studies on related pyrimidine systems have shown that the energy difference between tautomers and the activation energy for their interconversion can be quantified, providing a deeper understanding of their dynamic equilibrium. sigmaaldrich.com These theoretical insights are critical for interpreting experimental spectroscopic data and for understanding the potential biological activity of different tautomers.

Molecular Dynamics Simulations in Pyrimidinone Research

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a "computational microscope" to observe their motions and interactions over time. scbt.comsigmaaldrich.com For a molecule like this compound, MD simulations can be used to explore its conformational flexibility, its interactions with solvent molecules, and its potential binding to biological macromolecules.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to generate a trajectory of the system's evolution. chemsynthesis.com This allows for the study of dynamic processes that are often inaccessible to static quantum mechanical calculations. For example, MD simulations can reveal how a pyrimidinone derivative interacts with water molecules in an aqueous solution, providing information about its hydration shell and solubility. sigmaaldrich.com

Furthermore, in the context of drug design, MD simulations can be used to investigate the binding of a pyrimidinone ligand to a protein target. scbt.com These simulations can help to understand the stability of the protein-ligand complex, identify key intermolecular interactions, and estimate the binding free energy, all of which are crucial for the development of new therapeutic agents.

Computational Studies of Molecular Interactions

Understanding the non-covalent interactions that govern how this compound interacts with its environment is essential for predicting its physical properties and biological function. Computational methods provide detailed information about the nature and strength of these interactions, which include hydrogen bonding, van der Waals forces, and π-stacking. sigmaaldrich.comchemspider.com

Quantum mechanical calculations can be used to analyze the geometry and energy of intermolecular complexes. chemspider.com For instance, the interaction between a pyrimidinone derivative and a biological target can be modeled to identify the specific amino acid residues involved in binding and the types of interactions that stabilize the complex. scbt.com Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, providing a deeper understanding of the nature of the binding. chemspider.com

Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in crystal structures, providing insights into the packing of molecules in the solid state. These computational studies of molecular interactions are vital for fields ranging from materials science to medicinal chemistry. sigmaaldrich.com

Supramolecular Chemistry and Crystal Engineering of Pyrimidinone Derivatives

Hydrogen Bonding Interactions and Network Formation

Hydrogen bonding is a predominant intermolecular force in the solid-state architecture of pyrimidinone derivatives. The pyrimidinone core possesses both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogen atoms), making it an excellent building block for constructing robust hydrogen-bonded networks.

In a study of pyrimidinone derivatives, it was found that N-H···O hydrogen bonds are a persistent and significant feature, both in solution and in the solid state. These interactions are analogous to those found in nucleobases, the building blocks of DNA and RNA. nih.govresearchgate.net The formation of these hydrogen bonds was confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy in solution and single-crystal X-ray diffraction (SC-XRD) in the solid state. nih.gov

A notable example that illustrates these principles is the co-crystal of 4,6-Dimethylpyrimidin-2(1H)-one with urea (B33335) and water. In this structure, the molecules are linked by a variety of hydrogen bonds, including N-H···O, O-H···N, and O-H···O interactions, which collectively form a complex three-dimensional framework. amanote.com The pyrimidinone molecule, the urea molecule, and the water molecule all participate in this extensive network, highlighting the versatility of the pyrimidinone core in forming multiple hydrogen bonds. amanote.com

The table below summarizes the key hydrogen bonding interactions observed in the co-crystal of 4,6-Dimethylpyrimidin-2(1H)-one, urea, and water, demonstrating the formation of a complex hydrogen-bonded network.

| Donor | Acceptor | Interaction Type |

| N-H (Pyrimidinone) | O (Urea) | N-H···O |

| N-H (Urea) | O (Pyrimidinone) | N-H···O |

| O-H (Water) | N (Pyrimidinone) | O-H···N |

| O-H (Water) | O (Urea) | O-H···O |

| N-H (Urea) | O (Water) | N-H···O |

Design and Analysis of Crystal Structures

The design and analysis of crystal structures of pyrimidinone derivatives are central to crystal engineering, which aims to control the solid-state arrangement of molecules to achieve desired properties. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional structures, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the 4,6-Dimethylpyrimidin-2(1H)-one–urea–water (1/1/1) co-crystal provides a clear example. amanote.com This co-crystal belongs to the triclinic crystal system with the space group P-1. amanote.com The detailed analysis of this structure reveals how the individual components are organized and interconnected through hydrogen bonds to form a stable supramolecular assembly.

The crystallographic data for the 4,6-Dimethylpyrimidin-2(1H)-one–urea–water co-crystal is presented in the table below.

| Crystal Parameter | Value |

| Formula | C₆H₈N₂O·CH₄N₂O·H₂O |

| Molecular Weight | 202.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1246 (5) |

| b (Å) | 8.4062 (5) |

| c (Å) | 8.9268 (9) |

| α (°) | 105.007 (3) |

| β (°) | 103.857 (3) |

| γ (°) | 114.379 (2) |

| Volume (ų) | 493.05 (7) |

| Z | 2 |

Data from Zhao et al., 2008 amanote.com

The analysis of such crystal structures is not limited to geometric parameters. Computational methods, such as the quantum theory of atoms in molecules (QTAIM), can be employed to characterize and quantify the strength of intermolecular interactions, providing deeper insights into the nature of the forces holding the crystal together. nih.gov

Co-crystallization and Host-Guest Interactions

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. It involves combining two or more different molecules in a single crystal lattice in a specific stoichiometric ratio. nih.gov Pyrimidinone derivatives are excellent candidates for co-crystal formation due to their strong hydrogen bonding capabilities.

The formation of the 4,6-Dimethylpyrimidin-2(1H)-one–urea–water co-crystal is a prime example of this approach. amanote.com In this case, 4,6-Dimethylpyrimidin-2(1H)-one acts as a host that accommodates urea and water as guest molecules within its crystal lattice. The stability of this co-crystal is derived from the intricate network of hydrogen bonds formed between the host and guest molecules.

Co-crystallization can be used to improve properties such as solubility, stability, and bioavailability of pharmaceutical compounds. The selection of a suitable co-former is critical and is based on the ability of the co-former to form complementary hydrogen bonds or other non-covalent interactions with the target molecule.

In the context of host-guest interactions, the pyrimidinone ring can form specific recognition motifs. For instance, the arrangement of hydrogen bond donors and acceptors on the pyrimidinone scaffold can be designed to selectively bind with complementary guest molecules. This principle is fundamental to molecular recognition and the design of functional supramolecular systems.

Self-Assembly Processes in the Solid State

Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent interactions. In the solid state, this process leads to the formation of crystalline materials. For pyrimidinone derivatives, the primary driving forces for self-assembly are hydrogen bonding and π-π stacking interactions between the aromatic pyrimidinone rings.

The self-assembly of pyrimidinone derivatives often begins with the formation of dimers through strong N-H···O hydrogen bonds. nih.gov These dimers can then further assemble into larger, one-dimensional chains or tapes. The specific arrangement of these chains is influenced by weaker interactions, such as C-H···O and π-π stacking, which direct the packing of the chains into a three-dimensional crystal lattice.

While specific studies on the solid-state self-assembly of 1,4-Dimethylpyrimidin-2(1H)-one are not extensively documented, the principles can be inferred from related structures. The crystal packing of 4,6-Dimethylpyrimidin-2(1H)-one in its co-crystal with urea and water demonstrates how the molecule arranges to maximize favorable intermolecular interactions. amanote.com The pyrimidinone rings are positioned to facilitate the formation of the hydrogen-bonded network.

The process of crystallization itself is a manifestation of self-assembly. By controlling factors such as solvent, temperature, and concentration, it is possible to influence the self-assembly pathway and potentially isolate different crystalline forms (polymorphs) with distinct properties. The study of these processes is crucial for understanding and controlling the solid-state behavior of pyrimidinone-based materials.

Advanced Applications in Organic Synthesis and Materials Science

1,4-Dimethylpyrimidin-2(1H)-one as a Versatile Synthetic Building Block

In the landscape of organic chemistry, the utility of a compound is often measured by its ability to act as a versatile building block. This compound, as a member of the pyrimidinone family, is a valuable scaffold for the synthesis of a wide array of organic molecules. Pyrimidinones (B12756618) are recognized as important intermediates in the synthesis of complex molecules, including those with potential pharmaceutical and agrochemical applications. ontosight.ai The classical Biginelli condensation, a one-pot reaction involving an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793), is a fundamental method for producing the core 3,4-dihydropyrimidin-2(1H)-one structure, which can then be further modified. banglajol.infomdpi.com

The pyrimidinone core is a gateway to a diverse range of intricate heterocyclic systems. Through targeted chemical transformations, derivatives of this compound can be elaborated into more complex fused-ring structures. For instance, pyrimidinone derivatives can be converted into triazolopyrimidinones and pyrimidotriazinones through reactions like hydrazinolysis followed by cyclization. nih.gov This demonstrates the potential of the pyrimidinone ring to serve as a foundational template for building polycyclic systems with varied biological and chemical properties. The synthesis of pyrido[2,3-d]pyrimidines, another class of privileged scaffolds in medicinal chemistry, can be achieved through the condensation of suitable precursors with pyrimidine (B1678525) derivatives. nih.gov

| Precursor Class | Resulting Heterocyclic Architecture | Synthetic Transformation Example |

| Pyrimidinone Derivatives | Triazolopyrimidinones | Hydrazinolysis and subsequent cyclization with formic acid. nih.gov |

| Pyrimidinone Derivatives | Pyrimidotriazinones | Hydrazinolysis followed by reaction with chloroacetyl chloride. nih.gov |

| Pyrimidine Derivatives | Pyrido[2,3-d]pyrimidines | Condensation with α,β-unsaturated ketones. nih.gov |

| Dihydropyrimidin-2(1H)-ones | Fused Pyrimidines | Cyclocondensation reactions catalyzed by various agents like ZnCl2. banglajol.info |

The role of this compound extends to being a crucial intermediate in multi-step synthetic pathways. nih.gov Its functional groups—the ketone and the N-methylated amide—provide reactive sites for a variety of chemical reactions, such as condensation and substitution. ontosight.ai This reactivity allows chemists to introduce new functional groups and build molecular complexity. Dihydropyrimidinones (DHPMs) are well-established intermediates for compounds with a wide spectrum of biological activities, including antiviral, antitumor, and anti-inflammatory properties. banglajol.info The synthesis of these derivatives often proceeds through multi-component reactions where the pyrimidinone core is assembled and then further functionalized. researchgate.net

Potential in Material Science through Pyrimidinone Derivatives

While primarily explored in medicinal chemistry, the pyrimidinone scaffold holds untapped potential in materials science. The applications of pyrimidine derivatives are expanding into new domains, including their use as functional components in advanced materials. novapublishers.com One notable area is the development of materials for environmental remediation. Specifically, pyrimidine derivatives have been investigated for their ability to adsorb heavy metals, which are significant environmental pollutants. novapublishers.com The nitrogen and oxygen atoms within the this compound structure could act as coordination sites for metal ions, suggesting its potential use in designing new adsorbent materials or sensors.

Interaction with Other Chemical Species (e.g., Adsorption Phenomena)

Adsorption is a surface phenomenon involving the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. researchgate.net This process can be categorized into two main types: physisorption, which involves weak van der Waals forces, and chemisorption, which involves the formation of covalent or ionic bonds between the molecule and the surface. researchgate.net

The interaction of this compound with various surfaces is an area of potential research. The presence of polar functional groups and the aromatic character of the pyrimidine ring suggest that it could interact with surfaces through a combination of forces. For example, pyrimidine derivatives have been identified for their application in the adsorption of heavy metals, indicating a chemical interaction between the heterocyclic ring and the metal ions. novapublishers.com The study of adsorption in systems with competing interactions shows that complex molecular arrangements can form at surfaces, including ordered layers. nih.gov This suggests that molecules like this compound could be used to create functionalized surfaces with specific binding properties, potentially for applications in catalysis, sensing, or separations.

| Adsorption Type | Description | Potential Interaction with this compound |

| Physisorption | Adhesion via weak van der Waals forces. The chemical structure of the molecule is not altered. researchgate.net | Interaction with nonpolar surfaces through dispersion forces or with polar surfaces via dipole-dipole interactions. |

| Chemisorption | Adhesion via the formation of chemical bonds (ionic or covalent) with the surface, altering the electron density. researchgate.net | The nitrogen and oxygen lone pairs could form coordinate bonds with metal surfaces or metal ions, as seen in heavy metal adsorption. novapublishers.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.